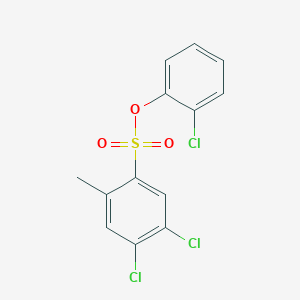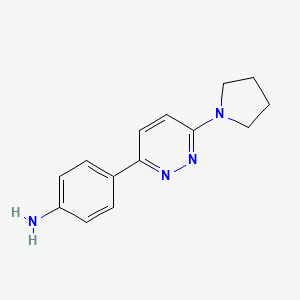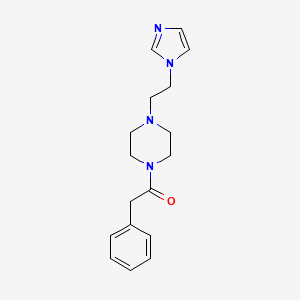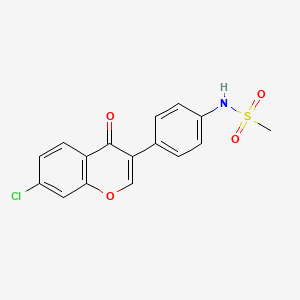
N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide” is a chemical compound that belongs to the class of coumarin heterocycles . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . These methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .Molecular Structure Analysis
The molecular structure of its achiral heterotopic 3-diethoxy-methyl precursor has been determined by NMR spectroscopy and X-ray crystallography . C14H14ClFO4 is monoclinic, space group P21/a, with unit cell dimensions a = 14.923 (5), b = 6.615 (2), c = 14.921 (5) Å, β = 101.44 (3)°, V = 1443.7 (8) Å3, Z = 4, D calc. = 1.383 g/cm3 .Chemical Reactions Analysis
The synthesis of coumarin systems involves various chemical reactions . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure analysis. For instance, its molecular formula is C14H14ClFO4 .Scientific Research Applications
Microbial Reduction for Chiral Intermediates
Microbial cultures have been explored for their ability to catalyze the reduction of similar compounds, producing potential chiral intermediates for synthesis. For example, the reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide was achieved using microorganisms, yielding a compound with potential as a chiral intermediate for the synthesis of beta-receptor antagonists. This highlights the utility of microbial biotransformations in generating key intermediates for pharmaceutical applications (Patel et al., 1993).
Structural Studies through X-ray Diffraction
Structural analysis of nimesulide derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, has been conducted using X-ray powder diffraction. These studies provide insights into the molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding the physicochemical properties and potential applications of these compounds in drug design and development (Dey et al., 2015).
Spectroscopic and Structural Characterization
The spectroscopic and structural characterization of complexes involving similar compounds, such as 4-nitrophenyl[bis(ethylsulfonyl)]methane, provides valuable information on their chemical behavior and potential applications in catalysis and material science. These studies can reveal how structural modifications affect molecular interactions and reactivity, guiding the synthesis of novel compounds with desired properties (Binkowska et al., 2001).
Vicarious Nucleophilic Substitution Reactions
Research on vicarious nucleophilic substitution (VNS) reactions of compounds activated with sulfur-based electron-withdrawing groups, such as 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, expands the scope of synthetic methodologies for constructing complex molecular architectures. These findings open new avenues for the synthesis of heterocyclic compounds and drug molecules (Lemek et al., 2008).
Electrophilic Addition Catalysis
The use of methanesulfonic acid (MSA) as a catalyst for the electrophilic addition of long-chain olefins to benzene demonstrates the potential of MSA in industrial chemical synthesis, highlighting its role in the environmentally benign production of linear alkylbenzenes. This research indicates the broader applicability of sulfonamide derivatives in catalysis and organic synthesis (Luong et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing a range of biological activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Similar compounds have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Future Directions
The future directions for “N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . The scientific community may find the scaffold work helpful for designing and developing potent leads of 2H/4H-ch analogs for their promising biological activities .
Properties
IUPAC Name |
N-[4-(7-chloro-4-oxochromen-3-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c1-23(20,21)18-12-5-2-10(3-6-12)14-9-22-15-8-11(17)4-7-13(15)16(14)19/h2-9,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHRTFMBHZOMTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-8-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393056.png)
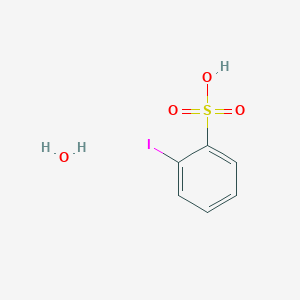

![2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2393062.png)
![2-(4-fluorophenoxy)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393063.png)
![11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2393066.png)
![1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2393067.png)
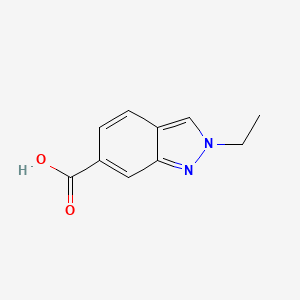
![3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid](/img/structure/B2393072.png)


